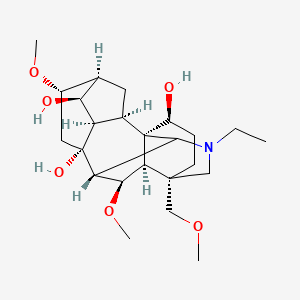

Bullatine B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Neoline is a diterpene alkaloid with the molecular formula C24H39NO6. It is primarily isolated from several species of the Aconitum plant, such as Aconitum carmichaelii and Aconitum flavum . Neoline is known for its biological activity, particularly its ability to inhibit Nav1.7 voltage-gated sodium channel currents, making it a potential candidate for treating neuropathic pain .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Neolin kann durch verschiedene chemische Reaktionen synthetisiert werden, die die Aconitum-Pflanze beinhalten. Der Syntheseweg beinhaltet typischerweise die Extraktion der Verbindung aus den Pflanzenwurzeln, gefolgt von Reinigungsprozessen wie Chromatographie . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Chloroform, Dichlormethan, Ethylacetat und Aceton .

Industrielle Produktionsmethoden: Die industrielle Produktion von Neolin beinhaltet die großtechnische Extraktion aus Aconitum-Pflanzenwurzeln. Der Prozess beinhaltet das Trocknen des Pflanzenmaterials, das Mahlen zu einem feinen Pulver und die anschließende Verwendung von Lösungsmitteln zur Extraktion der Alkaloide. Der Extrakt wird dann gereinigt, um Neolin zu isolieren .

Analyse Chemischer Reaktionen

Reaktionstypen: Neolin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essentiell für die Modifizierung der Verbindung, um ihre biologische Aktivität zu verbessern oder ihre Eigenschaften zu untersuchen .

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden, um Neolin zu oxidieren.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind gebräuchliche Reduktionsmittel.

Substitution: Halogenierungsreaktionen unter Verwendung von Reagenzien wie Brom oder Chlor können Halogenatome in die Neolinstruktur einführen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation zur Bildung von Neolinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanisms of Action

Bullatine B is classified as a diterpenoid alkaloid. Its structure allows it to interact with various biological pathways, primarily through modulation of neurotransmitter systems and inflammatory responses. Research indicates that this compound exhibits lower toxicity compared to other alkaloids from the same family, making it a candidate for therapeutic use.

Pain Management

- Neuropathic Pain : Studies have shown that this compound can significantly reduce pain hypersensitivity in various animal models. In experiments involving spinal nerve ligation and inflammatory pain models, this compound demonstrated an efficacy range of 45-70% inhibition of mechanical allodynia and thermal hyperalgesia. The half-effective doses for subcutaneous injection ranged from 0.9 to 1.9 mg/kg .

- Mechanism of Action : The analgesic effects are attributed to the stimulation of dynorphin A expression in spinal microglia. This modulation suggests that this compound may enhance endogenous pain control mechanisms without the severe side effects associated with traditional analgesics .

Anti-Inflammatory Effects

- Inflammatory Response : Recent studies indicate that this compound can inhibit inflammatory responses in activated microglial cells and macrophages. It has been shown to downregulate pro-inflammatory cytokines through the ROS/JNK/NF-κB signaling pathway, providing a theoretical basis for its clinical application in treating inflammatory conditions .

- In Vitro Studies : In laboratory settings, this compound exhibited significant anti-inflammatory effects when tested on lipopolysaccharide-activated cells, leading to decreased levels of inflammatory markers .

Neuroprotective Properties

Summary of Findings

| Application | Description | Efficacy/Results |

|---|---|---|

| Pain Management | Reduces pain hypersensitivity in neuropathic models | 45-70% inhibition; effective doses 0.9-1.9 mg/kg |

| Anti-Inflammatory | Inhibits pro-inflammatory cytokines in microglial cells | Downregulation via ROS/JNK/NF-κB pathway |

| Neuroprotection | Potential protective effects against neurodegeneration | Modulation of neuroinflammatory processes |

Wirkmechanismus

Neoline exerts its effects by targeting the Nav1.7 voltage-gated sodium channel. This channel is crucial for the transmission of pain signals in the nervous system. By inhibiting this channel, neoline can reduce the sensation of pain, making it a potential therapeutic agent for neuropathic pain . The molecular pathways involved include the modulation of sodium ion flow, which affects the excitability of neurons .

Vergleich Mit ähnlichen Verbindungen

Aconitine: Another diterpene alkaloid from the Aconitum plant, known for its analgesic properties.

Mesaconine: A cardioactive component from Aconitum carmichaelii, used for its cardiotonic effects.

Bullatine B: Similar in structure to neoline, with potential neuroprotective properties.

Uniqueness of Neoline: Neoline is unique due to its specific inhibition of the Nav1.7 sodium channel, which is not a common target for many other diterpene alkaloids. This specificity makes it particularly valuable for research into pain management therapies .

Biologische Aktivität

Bullatine B, a compound derived from certain plant species, has garnered attention for its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a complex organic molecule characterized by its unique functional groups that contribute to its biological activity. The structure influences its interactions with biological targets, which are crucial for understanding its pharmacological potential.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This is particularly relevant in the context of diseases associated with oxidative damage.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit inflammatory pathways, potentially through the modulation of reactive oxygen species (ROS) and Jun N-terminal kinase (JNK) signaling pathways. This suggests a role in treating conditions characterized by chronic inflammation.

- Cytotoxicity Against Cancer Cells : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in tumor cells is a focal point for further research.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Study on Anti-inflammatory Activity : A study investigating the anti-inflammatory effects of this compound revealed that it significantly reduced inflammation markers in vitro and in vivo models. The mechanism was linked to the inhibition of the ROS/JNK pathway, suggesting a therapeutic potential in inflammatory diseases.

- Cytotoxic Effects on Cancer Cells : In another study, this compound was tested against various cancer cell lines, demonstrating notable cytotoxicity. The compound induced apoptosis at concentrations that were not toxic to normal cells, highlighting its selective action against cancerous tissues.

- Antioxidant Capacity Assessment : The antioxidant capacity of this compound was evaluated using various assays, showing effective scavenging activity against different radicals. This property may contribute to its protective effects in oxidative stress-related conditions.

Eigenschaften

Molekularformel |

C24H39NO6 |

|---|---|

Molekulargewicht |

437.6 g/mol |

IUPAC-Name |

(1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |

InChI |

InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)18(12)27)17(21(24)25)19(31-4)20(22)24/h12-21,26-28H,5-11H2,1-4H3/t12-,13-,14+,15+,16-,17+,18+,19+,20-,21?,22+,23-,24+/m1/s1 |

InChI-Schlüssel |

XRARAKHBJHWUHW-QVUBZLTISA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |

Isomerische SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)O)COC |

Kanonische SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |

Synonyme |

neoline |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.